molecular formula C8H14O2 B2966171 (6-Oxabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2172067-25-1

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

Cat. No.: B2966171
CAS No.: 2172067-25-1
M. Wt: 142.198
InChI Key: XOOIPGRRZANRRR-UHFFFAOYSA-N
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Description

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by a bicyclic structure containing an oxygen atom, making it a member of the oxabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanol can be achieved through organocatalyzed reactions. One common method involves the reaction of specific precursors under controlled conditions to form the bicyclic structure . The reaction typically requires a catalyst to facilitate the formation of the desired product, and the conditions must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The compound is typically purified through distillation or chromatography to achieve the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Oxabicyclo[3.2.1]octan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects on the system .

Comparison with Similar Compounds

Similar Compounds

    (6-Oxabicyclo[3.2.1]octane): Similar in structure but lacks the hydroxyl group.

    (6-Oxabicyclo[3.2.1]octan-5-one): Contains a ketone group instead of a hydroxyl group.

    (6-Oxabicyclo[3.2.1]octan-5-yl)amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

(6-Oxabicyclo[32The presence of the oxygen atom in the bicyclic structure also contributes to its unique properties and makes it a valuable compound in various research fields .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIPGRRZANRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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